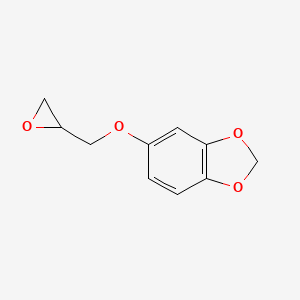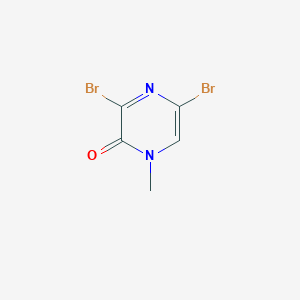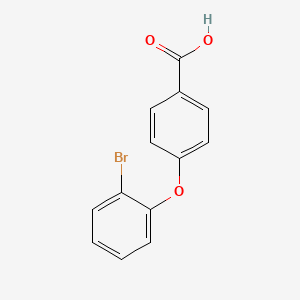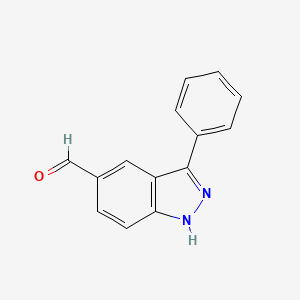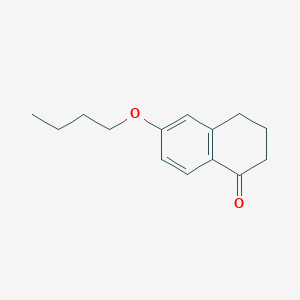
Fmoc-D-Arg(NO2)-OH
説明
Synthesis Analysis
Researchers can use Fmoc-D-Arg(NO2)-OH to synthesize D-peptide analogs of naturally occurring L-peptides. These analogs can be valuable tools for studying the structure-function relationships of peptides and for developing therapeutic agents with improved properties, such as increased stability or resistance to degradation.Molecular Structure Analysis
The molecular formula of this compound is C21H23N5O6 . The molecular weight is 441.4 g/mol . The exact mass is 441.164825 . The structure of this compound can be represented by the IUPAC name (2R)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid .Chemical Reactions Analysis
Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Physical And Chemical Properties Analysis
The density of this compound is 1.5±0.1 g/cm3 . The LogP value is 3.44 . The compound should be stored at 0-5°C .科学的研究の応用
Peptide Synthesis and Cell Culture Applications
One application involves the synthesis of multicomponent dipeptide hydrogels, such as those formed by coassembly of Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH, which mimic the extracellular matrix and support the viability and growth of cells like NIH 3T3 fibroblasts. These hydrogels effectively imitate the integrin-binding RGD peptide of fibronectin, which is crucial for cell adhesion, without needing a covalent bond between Arg and Asp functionalities, showcasing the potential of Fmoc-D-Arg(NO2)-OH in creating scaffolds for cell culture and tissue engineering applications (Liyanage et al., 2015).
Enhanced Antibacterial Materials
In the development of antibacterial materials, nanoassemblies formed by Fmoc-decorated building blocks, including those derived from this compound, demonstrate significant antibacterial capabilities. The incorporation of these nanoassemblies into resin-based composites results in materials that inhibit bacterial growth without being cytotoxic to mammalian cells. This highlights the role of this compound in creating advanced biomedical materials with intrinsic antibacterial properties (Schnaider et al., 2019).
Hydrogel Formation and Fluorescence Studies
This compound contributes to the formation of stable and transparent hydrogels, which serve as matrices for stabilizing fluorescent silver nanoclusters. These hydrogels, formed from Fmoc-protected amino acids like Fmoc-Phe-OH, can spontaneously reduce silver ions to form fluorescent nanoclusters without toxic reducing agents. This property is exploited in synthesizing fluorescent materials for potential applications in bioimaging and sensors (Roy & Banerjee, 2011).
Supramolecular Gels for Antimicrobial Applications
The modification of amino acids with Fmoc groups, including this compound, is used to create supramolecular gels with antimicrobial properties. These gels, formed by Fmoc-functionalized amino acids like FMOC-Lys(FMOC)-OH, show enhanced antimicrobial activity when combined with colloidal and ionic silver, indicating the potential of this compound in antimicrobial applications (Croitoriu et al., 2021).
Safety and Hazards
Fmoc-D-Arg(NO2)-OH is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
作用機序
Target of Action
Fmoc-D-Arg(NO2)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide sequences it is incorporated into during synthesis . These sequences play crucial roles in various biological processes, depending on their composition and structure.
Mode of Action
The compound interacts with its targets through the formation of peptide bonds during solid-phase peptide synthesis . The Fmoc group provides protection for the amino group during synthesis, preventing unwanted side reactions . The nitro group (NO2) on the arginine side chain can potentially interact with other molecules, affecting the peptide’s properties and functions .
Pharmacokinetics
The pharmacokinetic properties of the resulting peptides would be influenced by the presence of the nitro group on the arginine side chain .
Result of Action
The molecular and cellular effects of this compound are determined by the peptides it forms. These peptides can have a wide range of effects, from influencing cell signaling to serving as therapeutic agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment during peptide synthesis can affect the efficiency of bond formation and the stability of the Fmoc group .
特性
IUPAC Name |
(2R)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHIKWOZKQXCJ-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579952 | |
| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160347-94-4 | |
| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)



![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)
